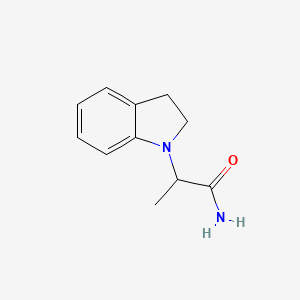
1-(1-Carbamoyl)ethylindoline
Übersicht
Beschreibung
1-(1-Carbamoyl)ethylindoline is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indoline compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an indoline core with a carbamoyl group attached to the ethyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Carbamoyl)ethylindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene or acetonitrile at elevated temperatures (around 110°C) to facilitate the formation of the indoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium(II) acetate and ligands like D t-BPF may be employed to improve the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Carbamoyl)ethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted indoline compounds.
Wissenschaftliche Forschungsanwendungen
1-(1-Carbamoyl)ethylindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indoline derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Carbamoyl)ethylindoline involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Indole: A parent compound with a similar structure but without the carbamoyl group.
1-(1-Carbamoyl)ethylindole: A closely related compound with an indole core instead of indoline.
Indoline-2-carboxamide: Another derivative with a carboxamide group at the second position.
Uniqueness: 1-(1-Carbamoyl)ethylindoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the carbamoyl group enhances its ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(11(12)14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSTPUHNLBWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















